SK1-I hydrochloride
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Overview
Description
Preparation Methods
The synthesis of SK1-I hydrochloride involves several steps. One method includes the reaction of (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol with hydrochloric acid to form the hydrochloride salt. The synthetic route typically involves the use of intermediate compounds and specific reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
SK1-I hydrochloride undergoes various chemical reactions, including competitive inhibition of sphingosine kinase 1. It does not show activity at other kinases such as protein kinase C alpha, protein kinase C delta, protein kinase A, AKT1, extracellular signal-regulated kinase 1, epidermal growth factor receptor, cyclin-dependent kinase 2, inhibitor of nuclear factor kappa-B kinase subunit beta, or calcium/calmodulin-dependent protein kinase II beta . The compound enhances autophagy and has antitumor activity .
Scientific Research Applications
SK1-I hydrochloride has a wide range of scientific research applications. It is used in cell culture studies to inhibit sphingosine kinase 1, leading to decreased levels of sphingosine-1-phosphate and accumulation of its proapoptotic precursor ceramide . This compound has been shown to inhibit tumor cell growth, making it a valuable tool in cancer research . Additionally, it has applications in studying the regulation of autophagy and apoptosis in various cell types .
Mechanism of Action
The mechanism of action of SK1-I hydrochloride involves the competitive inhibition of sphingosine kinase 1. By inhibiting this enzyme, the compound reduces the levels of sphingosine-1-phosphate, a lipid signaling molecule involved in cell proliferation and survival . This reduction leads to the accumulation of ceramide, which promotes apoptosis in cancer cells . The compound does not affect other kinases, making it a specific inhibitor of sphingosine kinase 1 .
Comparison with Similar Compounds
SK1-I hydrochloride is unique in its specificity for sphingosine kinase 1. Similar compounds include SKI-I, which is a noncompetitive inhibitor of both sphingosine kinase 1 and sphingosine kinase 2, but has poor water solubility . Another similar compound is SKI-II, which inhibits both sphingosine kinase 1 and sphingosine kinase 2, but through a different mechanism . The specificity and water solubility of this compound make it a valuable tool for research applications focused on sphingosine kinase 1 .
Properties
IUPAC Name |
(E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2;/h7-12,16-20H,3-6,13H2,1-2H3;1H/b12-11+;/t16-,17+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJOKUPGVFNKS-UUCPMUBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=C/[C@@H]([C@@H](CO)NC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.